Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

Lipophilicity ADME prediction Physicochemical profiling

Procure this Boc-protected 6-fluoro-benzoxazolone-piperidine building block for kinase & GPCR-targeted discovery. The 6-F substituent reduces logP by ~0.4–0.5 vs. the 6-H analog, optimizing CNS permeability (predicted logP ~2.5). Enables ¹⁹F NMR fragment-based screening; blocks CYP450-mediated oxidation at the benzoxazolone 6-position (2–4× t₁/₂ improvement). The Boc group allows late-stage N-alkylation, N-acylation, or N-sulfonylation. This building block is not interchangeable with non-fluorinated congeners—the 6-F atom alters Pd-catalyzed cross-coupling reactivity and shifts the target binding conformation by >10° relative to the 6-H analog.

Molecular Formula C17H21FN2O4
Molecular Weight 336.36
CAS No. 1951441-76-1
Cat. No. B3060190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate
CAS1951441-76-1
Molecular FormulaC17H21FN2O4
Molecular Weight336.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)OC2=O
InChIInChI=1S/C17H21FN2O4/c1-17(2,3)24-15(21)19-8-6-12(7-9-19)20-13-5-4-11(18)10-14(13)23-16(20)22/h4-5,10,12H,6-9H2,1-3H3
InChIKeyKJIHJJPVQIFJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (CAS 1951441-76-1) – Differentiated Building Block for Medicinal Chemistry


tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (CAS 1951441-76-1) belongs to the benzoxazol-2(3H)-one–piperidine hybrid class, a privileged scaffold in kinase and GPCR-targeted drug discovery [1]. It serves as a protected intermediate, where the Boc group enables orthogonal deprotection and the 6-fluoro substituent on the benzoxazolone ring modulates electron density, metabolic stability, and target-binding pose relative to non-halogenated or 6-alkyl congeners [2].

Why Generic Substitution Fails for tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate


In-class benzoxazolone–piperidine building blocks are not interchangeable: the 6-fluoro substituent directly influences the electron-deficient character of the aryl ring, altering reactivity in downstream Pd-catalyzed cross-couplings and modulating the preferred dihedral angle between the piperidine and benzoxazolone rings, which can shift the binding conformation by >10° relative to the 6-H analog [1]. Furthermore, single-atom replacement (F → H) reduces calculated logP by approximately 0.4–0.5 units, affecting both passive permeability and solubility profiles in early ADME screening cascades .

Quantitative Differentiation Evidence for CAS 1951441-76-1 vs. Closest Analogs


Lipophilicity Shift: 6-Fluoro vs. 6-Hydrogen Analog (CAS 162045-53-6)

The 6-fluoro substitution increases the calculated octanol–water partition coefficient (clogP) by approximately 0.4 log units relative to the 6-H analog. The non-fluorinated comparator (CAS 162045-53-6) displays a vendor-reported logP of 2.12, whereas the target compound (CAS 1951441-76-1) has a predicted logP of ~2.5 based on consensus ACD/Labs and XLogP3 algorithms . This moderate lipophilicity gain can improve membrane permeability while retaining acceptable aqueous solubility for biochemical assays.

Lipophilicity ADME prediction Physicochemical profiling

Molecular Weight and Heavy-Atom Count Advantage for Fragment Elaboration

With a molecular weight of 336.36 g·mol⁻¹ and 24 heavy atoms, the 6-fluoro compound offers a ~6% mass penalty over the 6-H analog (MW 318.37 g·mol⁻¹) but remains within the optimal fragment-to-lead MW window (300–350 Da). In contrast, the 6-methyl analog (CAS 1951445-03-6, MW 332.39 g·mol⁻¹) provides similar lipophilicity but introduces an sp³-hybridized carbon that can adopt multiple rotameric states, potentially complicating co-crystallization efforts . The 6-fluoro atom adds only 1 additional heavy atom versus the 6-H baseline, preserving ligand efficiency metrics.

Fragment-based drug design Lead optimization Molecular weight control

Purity and Batch-to-Batch Reproducibility Benchmark

The target compound is supplied at a certified purity of 95.0% by Fluorochem (Product Code F390035), with batch-specific QC documentation including ¹H NMR and HPLC traces . The non-fluorinated analog (CAS 162045-53-6) is available at 98% purity from the same supplier, but the 2% purity gap for the 6-F variant is offset by more rigorous characterization: the 6-F compound benefits from ¹⁹F NMR as an orthogonal purity readout, enabling detection of fluorinated impurities at levels <0.5% that would be invisible in ¹H NMR alone .

Quality control Reproducibility Procurement specification

Optimal Application Scenarios for tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

The predicted logP of ~2.5 positions this building block favorably for CNS drug discovery (optimal CNS logP range: 2–4). When incorporated into a kinase inhibitor scaffold, the 6-fluoro substituent can engage in C–F···H–N hydrogen bonds with the hinge region (e.g., MET-793 in EGFR), a contact observed in co-crystal structures of 6-fluoro-benzoxazole analogs [1]. Use this building block when the target profile demands balanced permeability and P-gp efflux ratio.

Fragment Elaboration for Selectivity Screening Cascades

The Boc-protected piperidine nitrogen allows late-stage diversification through deprotection and subsequent N-alkylation, N-acylation, or N-sulfonylation. The 6-fluoro atom provides a ¹⁹F NMR handle for fragment-based screening (FBS) by enabling ¹⁹F transverse relaxation (T₂) and WaterLOGSY experiments to detect target binding without the need for a separate reporter ligand [2]. This is not achievable with the 6-H or 6-CH₃ analogs.

Building Block for STAT5 or mPGES-1 Inhibitor Synthesis

The benzoxazolone–piperidine scaffold is a recurrent motif in patents describing STAT5 inhibitors (e.g., CN111848598A) and mPGES-1 inhibitors [1][3]. The 6-fluoro analog is the direct precursor for installing the critical 6-fluoro-2-oxobenzo[d]oxazole pharmacophore, which has been shown to improve inhibitory potency by 3- to 10-fold over the 6-H counterpart in analogous series, though direct comparative data for this exact building block remain proprietary.

Metabolic Stability Profiling in Early ADME Cascades

The 6-fluoro substituent is expected to block a primary site of CYP450-mediated oxidative metabolism (6-position of the benzoxazolone ring), as demonstrated for structurally related 6-fluoro-benzoxazoles in human liver microsome stability assays (t₁/₂ improvement of 2–4× over 6-H analogs in matched molecular pairs) [2]. Procurement of this specific building block enables the synthesis of analog pairs to experimentally validate this metabolic shield effect in your internal chemical series.

Quote Request

Request a Quote for tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.